![molecular formula C12H11FN4O3S B2864241 N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide CAS No. 903345-81-3](/img/structure/B2864241.png)
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include its common names and synonyms.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D structure of the molecule. This can include bond lengths, bond angles, and the spatial arrangement of atoms.Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include its reactivity, the conditions under which it reacts, and the products it forms.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves understanding the properties of the compound. This can include its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
- Compound Synthesis and Enzymatic Activity : Research involving the synthesis of bis-1,3,4-oxadiazole containing a glycine moiety, similar in structural complexity to the compound , demonstrated effects on the activities of transferase enzymes, such as GOT, GPT, and γ-GT. These findings indicate the potential for influencing enzymatic activities, which could be relevant for therapeutic applications or biochemical research (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antimicrobial and Antitubercular Activity
- Antitubercular Agents : Compounds incorporating 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties were identified as potent antituberculosis agents, suggesting the structural potential for developing antimycobacterial drugs. These compounds showed significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Karabanovich et al., 2016).
Antimicrobial and Antioxidant Properties
- Antimicrobial Analogues : The synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activities against various bacterial and fungal strains, highlighting the utility of fluorobenzamide derivatives in combating microbial infections. The presence of a fluorine atom was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Enzymatic Inhibition and Cancer Research
- Carbonic Anhydrase Inhibition : Research on halogenated sulfonamides, including compounds with structural similarities to the target molecule, has shown potent inhibition of carbonic anhydrase IX, a tumor-associated enzyme. This suggests a potential avenue for antitumor agent development, leveraging the specific inhibition of enzymes associated with cancer growth and metastasis (Ilies et al., 2003).
Agricultural Applications
- Antibacterial Activity Against Plant Pathogens : Sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated significant antibacterial activities against rice bacterial leaf blight. This indicates the potential for developing novel agrochemicals to protect crops from bacterial infections, enhancing yield and food security (Shi et al., 2015).
Safety And Hazards
Safety and hazards analysis involves understanding the potential dangers of handling or using the compound. This can include its toxicity, flammability, and environmental impact.
Orientations Futures
Future directions can include potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Propriétés
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3S/c13-8-3-1-7(2-4-8)11(19)15-5-10-16-17-12(20-10)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSLLAPGNJCDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

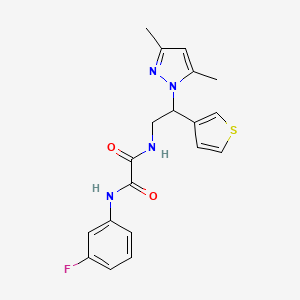
![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)
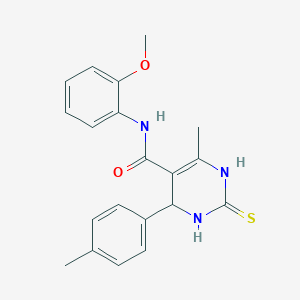
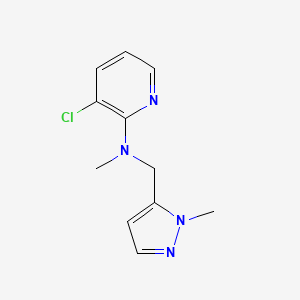
![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)
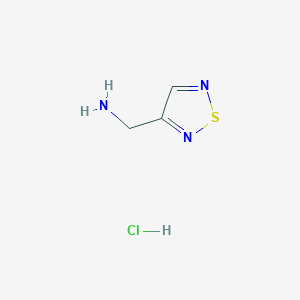
![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)
![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)
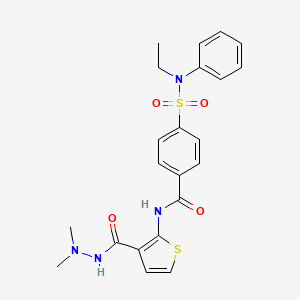
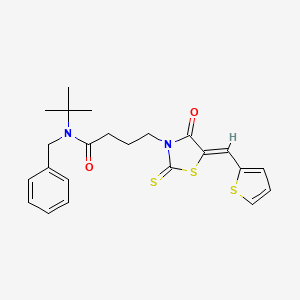
![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)